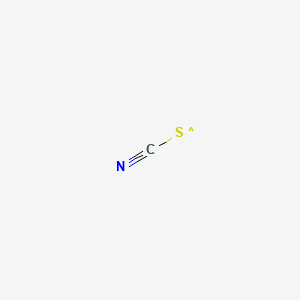

Thiocyanato radical

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nitridosulfidocarbon(.) is an organic radical. It derives from a thiocyanic acid.

科学的研究の応用

Organic Synthesis

Thiocyanato radicals play a significant role in organic synthesis, particularly in the formation of complex molecules through radical reactions.

- Radical Cyclization : Recent advancements have demonstrated that thiocyanato radicals can facilitate radical cyclization processes to create heterocycles and spirocycles. These compounds are valuable as they serve as building blocks for pharmaceuticals and agrochemicals. The reaction conditions and mechanisms involved in these transformations have been extensively studied, highlighting the efficiency of thiocyanato radicals in synthesizing complex structures from simpler precursors .

- Dehydration of Aldoximes : Another notable application is in the dehydration of aldoximes, where thiocyanato radicals are generated in situ from ammonium thiocyanate and molecular oxygen. This method allows for the formation of nitriles under mild conditions, showcasing the versatility of thiocyanato radicals in functional group transformations .

Biochemical Applications

Thiocyanate ions (SCN−), which can generate thiocyanato radicals under certain conditions, have important roles in biological systems.

- Antimicrobial Properties : Thiocyanate has been shown to enhance host defense mechanisms, particularly in conditions such as cystic fibrosis. Studies indicate that nebulized SCN can reduce inflammation and bacterial load in infected lungs, suggesting its therapeutic potential for chronic airway diseases . The mechanism involves the conversion of SCN into hypothiocyanous acid (HOSCN), a potent antimicrobial agent that selectively targets pathogens while being tolerated by host tissues.

- DNA Damage Mechanism : Research has elucidated the role of thiocyanate radicals in DNA damage caused by ionizing radiation. The presence of SCN leads to the formation of FPG-sensitive sites in DNA, indicating that SCN· participates as an intermediate in oxidative DNA damage processes. This insight is crucial for understanding how thiocyanate can influence genetic stability and repair mechanisms following radiation exposure .

Environmental and Therapeutic Applications

Thiocyanate radicals also hold promise in environmental chemistry and therapeutic applications.

- Fenton Reaction : Thiocyanate plays a role in generating hydroxyl radicals via the Fenton reaction, which has implications for wastewater treatment and cancer therapy. The ability to produce reactive hydroxyl radicals makes SCN· valuable for degrading pollutants and targeting cancer cells selectively through chemodynamic therapy .

- Host Defense Mechanism : The lactoperoxidase system utilizes SCN− to produce HOSCN from hydrogen peroxide, contributing to innate immune responses. This pathway highlights the dual role of thiocyanate as both a reactive species and a protective agent against microbial infections .

Case Studies and Research Findings

化学反応の分析

Photochemical Generation and Reactivity

SCN- is commonly generated via photoinduced electron transfer (PET) using photocatalysts like eosin Y (EY) or Rose Bengal (RB) under visible light. Key reactions include:

-

δ-Thiocyanato Alcohol Synthesis :

Dual photoredox/copper catalysis enables 1,5-hydrogen atom transfer (HAT) in N-alkoxypyridinium salts (5 ), yielding δ-thiocyanato alcohols (6 ) (Scheme 2). Cu(II)SCN mediates radical coupling .

Electrophilic and Radical Addition

SCN- participates in electrophilic substitution and radical addition:

-

Vinyl Thiocyanate Synthesis :

β-Nitrostyrenes (25 ) react with NH₄SCN under EY photocatalysis, forming (E)-vinyl thiocyanates (26 ) via denitrative thiocyanation (Yield: 80–95%) . -

Spirocyclization :

N-Alkyl-N-methacryloylbenzamides (27 ) undergo Acr⁺-MesClO₄⁻-catalyzed cyclization with NH₄SCN, yielding thiocyanato-containing isoquinolinediones (28 ) (Yield: 60–75%) .

DNA Damage Mechanisms

SCN- induces oxidative DNA damage through:

-

Radical Propagation :

Irradiation of SCN⁻ generates SCN- , which reacts with DNA via direct electron transfer or H₂O radiolysis byproducts (- OH) .

Advanced Oxidation Processes (AOPs)

In AOPs, SCN- reacts with hydroxyl radicals (- OH) and singlet oxygen (¹O₂):

-

Degradation of Nitrosamines :

Rate constants for SCN- reactions with nitrosamines (e.g., k = 1.05 × 10¹⁰ M⁻¹s⁻¹ for NDMA) .

Mechanistic Pathways

-

Photoredox Cycles :

-

Radical Propagation :

SCN- undergoes HAT or couples with substrates (e.g., alkenes, alkynes) .

Environmental and Biological Implications

This synthesis of SCN- reactivity underscores its versatility in organic chemistry and environmental processes, supported by mechanistic and kinetic data from diverse experimental systems.

特性

CAS番号 |

15941-77-2 |

|---|---|

分子式 |

CNS |

分子量 |

58.08 g/mol |

InChI |

InChI=1S/CNS/c2-1-3 |

InChIキー |

NYAZXHASVIWIRJ-UHFFFAOYSA-N |

SMILES |

C(#N)[S] |

正規SMILES |

C(#N)[S] |

Key on ui other cas no. |

15941-77-2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。